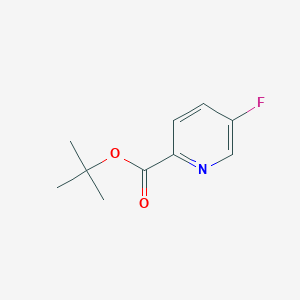
tert-Butyl 5-fluoropicolinate
Overview
Description
“tert-Butyl 5-fluoropicolinate” is a chemical compound with the molecular formula C10H12FNO2 . It is also known by other names such as “tert-butyl 5-fluoropyridine-2-carboxylate” and "5-Fluoropyridine-2-carboxylic acid tert-butyl ester" .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 5-fluoropicolinate” includes a pyridine ring with a fluorine atom at the 5-position and a tert-butyl ester group . The InChI string for this compound isInChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3 . Physical And Chemical Properties Analysis
“tert-Butyl 5-fluoropicolinate” has a molecular weight of 197.21 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is a white solid powder with a melting point of 113-116°C. It is soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, but insoluble in non-polar solvents such as hexane and chloroform.Scientific Research Applications
Pharmaceutical Research
Fluorinated organic compounds have been widely used in the development of new pharmaceuticals . The presence of the fluorine atom in “tert-Butyl 5-fluoropicolinate” could potentially enhance its biological activity, making it a candidate for pharmaceutical research.
Material Science
Compounds with similar structures have been used in the creation of thin films . These films have applications in various fields, including electronics and optics .
Electronics
The compound could potentially be used in the field of organic electronics. Organic compounds are a recent field of electronic materials considered low-cost organic electronics prospects .
Optoelectronics
Given the potential use of similar compounds in the creation of thin films, “tert-Butyl 5-fluoropicolinate” could also find applications in optoelectronics, a field that deals with light-emitting or light-detecting devices .
Gas Sensors
Organic semiconducting materials are being studied for their potential use in gas sensors . It’s possible that “tert-Butyl 5-fluoropicolinate” could be used in this context.
Future Directions
properties
IUPAC Name |
tert-butyl 5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLBAHOIEOYTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-fluoropicolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




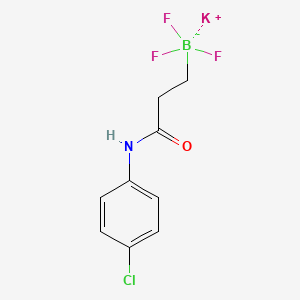

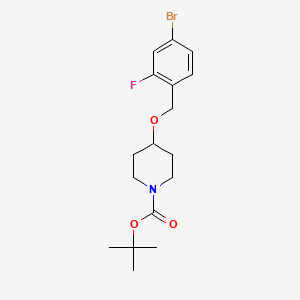
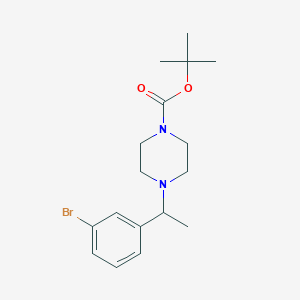
![Ethyl 8-cyano-2-((4-fluorophenylthio)methyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408133.png)
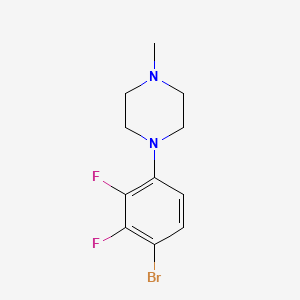
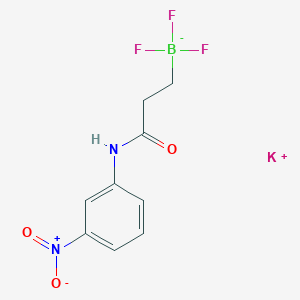
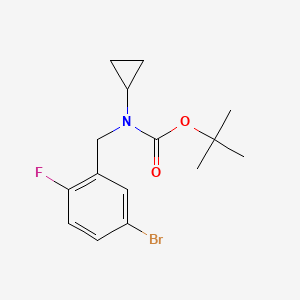

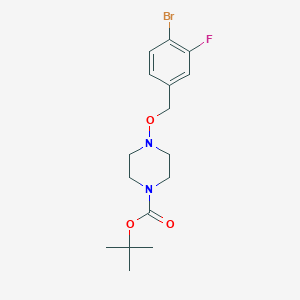
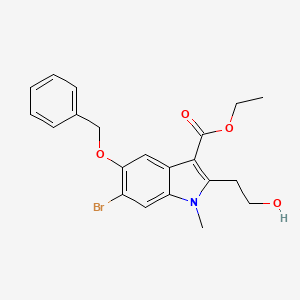
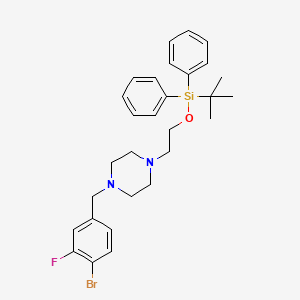
![1-[(2-Phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408148.png)